
Methylthiochroman-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,4-dihydro-2H-1-benzothiopyran-8-carboxylate is a heterocyclic organic compound with the molecular formula C11H12O2S and a molecular weight of 208.2768 . This compound is known for its versatility in organic synthesis, making it a valuable reagent in the production of various pharmaceuticals, fragrances, and specialty chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3,4-dihydro-2H-1-benzothiopyran-8-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a sulfur-containing compound and a carboxylate ester, which undergo cyclization to form the benzothiopyran ring.
Industrial Production Methods
In industrial settings, the production of methyl 3,4-dihydro-2H-1-benzothiopyran-8-carboxylate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,4-dihydro-2H-1-benzothiopyran-8-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: Involving the formation of a new bond between the reactant and a nucleophile.
Electrophilic Substitution Reactions: Involving the formation of a new bond between the reactant and an electrophile.
Nucleophilic Addition Reactions: Involving the formation of a new bond between the reactant and a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, and electrophiles such as halogens. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amide derivative, while electrophilic substitution with a halogen may result in a halogenated benzothiopyran.
Applications De Recherche Scientifique
Methyl 3,4-dihydro-2H-1-benzothiopyran-8-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 3,4-dihydro-2H-1-benzothiopyran-8-carboxylate involves its ability to undergo various chemical reactions. It can participate in nucleophilic and electrophilic substitution reactions, as well as nucleophilic addition reactions. These reactions enable the compound to interact with molecular targets and pathways, potentially leading to its observed biochemical and physiological effects.
Comparaison Avec Des Composés Similaires
Methyl 3,4-dihydro-2H-1-benzothiopyran-8-carboxylate can be compared with other similar compounds, such as:
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial, antiviral, and anticancer properties.
6-Methyl-3,4-dihydro-2H-1-benzothiopyran-4-one:
Propriétés
Formule moléculaire |
C11H12O2S |
|---|---|
Poids moléculaire |
208.28 g/mol |
Nom IUPAC |
methyl 3,4-dihydro-2H-thiochromene-8-carboxylate |
InChI |
InChI=1S/C11H12O2S/c1-13-11(12)9-6-2-4-8-5-3-7-14-10(8)9/h2,4,6H,3,5,7H2,1H3 |
Clé InChI |
NZJXVVYFVFUDQC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC2=C1SCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Tert-butyldimethylsilyl)oxy]hexan-3-one](/img/structure/B13578133.png)

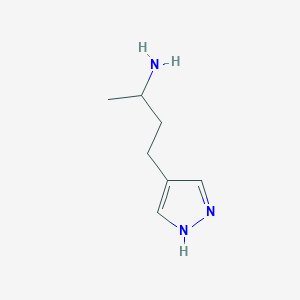
![2-Amino-1-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol](/img/structure/B13578155.png)
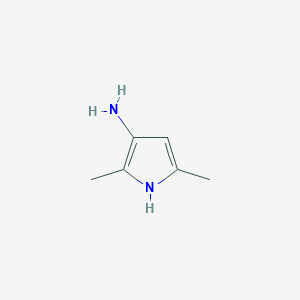
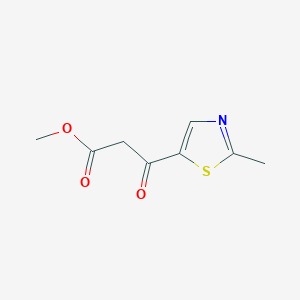
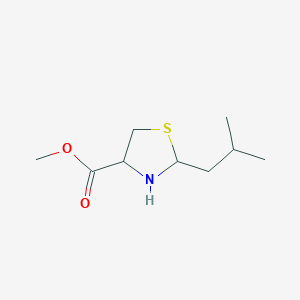


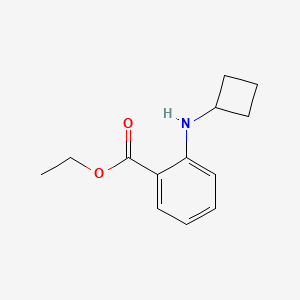


![2',5'-Bis(azidomethyl)-4'-(4-carboxyphenyl)-[1,1'-biphenyl]-4-carboxylicacid](/img/structure/B13578234.png)

